

Purification of Lactose Octaacetate by Recrystallization: Application Notes and Protocols

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Compound of Interest

Compound Name: *Lactose octaacetate*

Cat. No.: *B15565669*

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Introduction

Lactose octaacetate, the fully acetylated form of lactose, is a valuable intermediate in synthetic carbohydrate chemistry and finds applications in various fields, including pharmaceuticals and material science.^[1] The synthesis of **lactose octaacetate** often results in a crude product containing unreacted starting materials, byproducts, and a mixture of anomers (α and β forms). For most applications, a high-purity, and often anomerically pure, product is required. Recrystallization is a robust and widely used technique for the purification of crude **lactose octaacetate**, effectively removing impurities and allowing for the selective crystallization of the desired anomer, typically the β -form.

This document provides detailed protocols for the recrystallization of **lactose octaacetate** using two common solvent systems: a mixed solvent system of methanol and dichloromethane, and a single solvent system of 95% ethanol. The choice of solvent can influence the efficiency of purification, crystal form, and overall yield.

Data Presentation

The following tables summarize the quantitative data associated with the purification of **lactose octaacetate** by recrystallization. The data highlights the effectiveness of the process in

improving the purity of the final product.

Table 1: Physical and Chemical Properties of **Lactose Octaacetate**

Property	Value	References
Molecular Formula	C ₂₈ H ₃₈ O ₁₉	[2]
Molecular Weight	678.59 g/mol	[2]
Appearance	White crystalline solid	[3]
Melting Point (β-anomer)	Varies with purity, reported ranges include 94.0-97.5 °C and 139-141 °C	[3][4]
Solubility	Soluble in methanol, ethanol, dichloromethane, chloroform, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethyl acetate.	[3][5][6]

Table 2: Comparison of **Lactose Octaacetate** Purity Before and After Recrystallization with Methanol/Dichloromethane

Sample	Yield of Crude Product (%)	α:β Anomeric Ratio (Crude)	Yield of Purified β-Lactose Octaacetate (%)	α:β Anomeric Ratio (Purified)	Melting Point (°C)
Medium-Scale Preparation	77	~1:12	54	~1:275	94.0–97.5
Large-Scale Preparation	70	~1:30	53	~1:270	94.5–97.0

Data synthesized from "Observations on the Preparation of β -**Lactose Octaacetate**". The anomeric ratio was determined by ^1H NMR spectroscopy, which is considered a more reliable purity criterion than melting point alone.^[4]

Experimental Protocols

Protocol 1: Recrystallization from Methanol/Dichloromethane

This protocol is highly effective for obtaining anomerically pure β -**lactose octaacetate**.

Materials:

- Crude **lactose octaacetate**
- Dichloromethane (CH_2Cl_2)
- Methanol (MeOH), chilled
- Erlenmeyer flask
- Heating mantle or water bath
- Stir bar and magnetic stir plate
- Büchner funnel and filter flask
- Filter paper
- Vacuum source
- Drying oven or vacuum desiccator

Procedure:

- **Dissolution:** For every 1 gram of crude **lactose octaacetate**, add 1.1 mL of dichloromethane to an Erlenmeyer flask equipped with a stir bar. Stir the mixture at room temperature until the solid is completely dissolved.

- **Precipitation:** While stirring the dichloromethane solution, slowly add 2.2 mL of methanol. The addition of the anti-solvent (methanol) will cause the **lactose octaacetate** to begin to crystallize.
- **Crystallization:** Continue stirring the suspension at room temperature to allow for complete crystallization. For optimal crystal growth and purity, the process can be slowed by cooling the flask in an ice bath after the initial methanol addition.
- **Isolation:** Collect the crystals by vacuum filtration using a Büchner funnel and filter paper.
- **Washing:** Wash the collected crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
- **Drying:** Dry the purified crystals under vacuum to a constant weight.^[3] The final product should be a white, crystalline solid.

Protocol 2: Recrystallization from 95% Ethanol

This protocol offers a simpler, single-solvent alternative, though it may require more optimization to achieve the same level of anomeric purity as the methanol/dichloromethane system.

Materials:

- Crude **lactose octaacetate**
- 95% Ethanol (EtOH)
- Distilled water, chilled (for washing)
- Erlenmeyer flask
- Heating mantle or water bath
- Stir bar and magnetic stir plate
- Büchner funnel and filter flask

- Filter paper
- Vacuum source
- Drying oven or vacuum desiccator

Procedure:

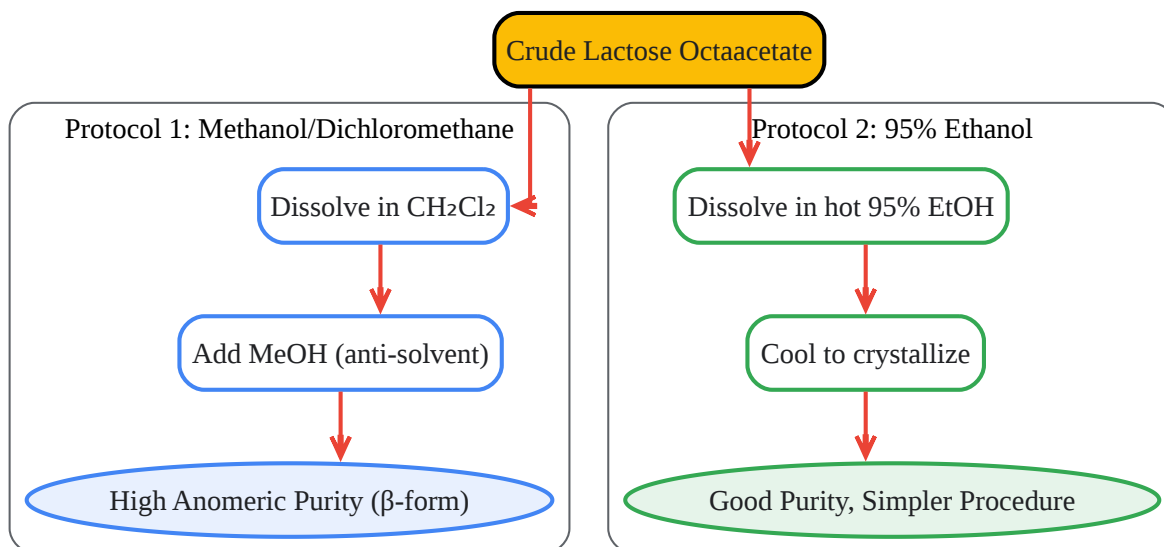
- **Dissolution:** Place the crude **lactose octaacetate** in an Erlenmeyer flask with a stir bar. Add a minimal amount of 95% ethanol. Gently heat the mixture with stirring until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield upon cooling.
- **Crystallization:** Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
- **Isolation:** Collect the crystals by vacuum filtration using a Büchner funnel and filter paper.
- **Washing:** Wash the crystals with a small amount of cold distilled water to remove residual impurities.^[3]
- **Drying:** Dry the purified **lactose octaacetate** in a vacuum oven to a constant weight.^[3]

Mandatory Visualizations



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Caption: General workflow for the recrystallization of **lactose octaacetate**.



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Caption: Comparison of the two recrystallization solvent systems for **lactose octaacetate**.

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